molecular formula C23H24N2O2S B2933397 N-(5-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide CAS No. 924824-31-7

N-(5-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide

Cat. No.: B2933397
CAS No.: 924824-31-7
M. Wt: 392.52
InChI Key: IYZLSUUTLWJADD-UHFFFAOYSA-N
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Description

N-(5-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a synthetic organic compound featuring a benzopyran scaffold fused with a thiazole ring. The thiazole moiety is substituted with a 4-isopropylbenzyl group, while the benzopyran component is linked to a carboxamide group. The isopropylphenyl substituent may enhance lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-15(2)17-9-7-16(8-10-17)11-20-13-24-23(28-20)25-22(26)19-12-18-5-3-4-6-21(18)27-14-19/h3-10,13,15,19H,11-12,14H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZLSUUTLWJADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(5-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(5-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound shares structural motifs with other thiazole-containing analogs, such as those documented in Pharmacopeial Forum (PF 43(1)) . Below is a comparative analysis based on substituents and molecular architecture:

Table 1: Structural Comparison of Thiazole Derivatives
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)*
Target Compound Benzopyran-thiazole 4-Isopropylbenzyl, carboxamide ~411.5
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate Oxazolidinone-thiazole Benzyl, phenylpropyl, imidazolidinedione ~700.8
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Hexanamide-thiazole Ethylthiazolylmethyl, diphenyl, hydroxy ~850.9

*Calculated using average atomic masses.

Functional Implications

  • Thiazole Ring : All compounds feature a thiazole core, which contributes to π-π stacking interactions and hydrogen bonding with biological targets.
  • Carboxamide vs. Carboxylate/Ureido : The carboxamide in the target compound may offer stronger hydrogen-bonding capacity compared to carboxylate or ureido groups in analogs, influencing receptor affinity.

Research Findings and Hypothetical Activity Profiles

  • Antimicrobial Activity : Thiazole derivatives with lipophilic substituents (e.g., isopropylphenyl) exhibit enhanced Gram-positive bacterial inhibition due to membrane disruption .
  • Metabolic Stability: The benzopyran scaffold in the target compound may confer resistance to oxidative metabolism compared to oxazolidinone or hexanamide backbones in analogs.

Biological Activity

N-(5-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiazole moiety, a benzopyran framework, and a carboxamide functional group. The molecular formula is C19H22N2OSC_{19}H_{22}N_2OS, with a molecular weight of approximately 342.45 g/mol.

Structural Formula

\text{N 5 4 propan 2 yl phenyl methyl}-1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide}

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thiazole and benzopyran moieties. The structure-activity relationship (SAR) indicates that modifications in these moieties can significantly influence cytotoxic activity against various cancer cell lines.

Research Findings

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation. Specifically, it may interact with Bcl-2 proteins, which are crucial for regulating apoptosis .
  • Cell Line Studies : In vitro studies have demonstrated that derivatives of thiazole exhibit significant cytotoxic effects on human cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). For example, compounds similar to this compound showed IC50 values in the low micromolar range .

Anticonvulsant Activity

The thiazole derivatives have also been investigated for their anticonvulsant properties. The SAR analysis suggests that specific substitutions on the thiazole ring enhance anticonvulsant activity.

Case Studies

  • Compound Analogs : A study reported that certain thiazole-based compounds exhibited significant protection against seizures in animal models. The presence of electron-donating groups at specific positions on the phenyl ring was found to enhance efficacy .

Other Biological Activities

In addition to anticancer and anticonvulsant activities, thiazole-containing compounds have been explored for their anti-inflammatory and antimicrobial properties. These activities are attributed to their ability to inhibit various enzymes and pathways involved in inflammation and microbial growth.

Summary of Biological Activities

Activity TypeAssay TypeIC50 (µM)Reference
AnticancerA-431 Cell Line1.61
AnticancerJurkat Cell Line1.98
AnticonvulsantPTZ Seizure Model10.5

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